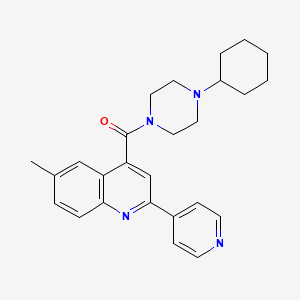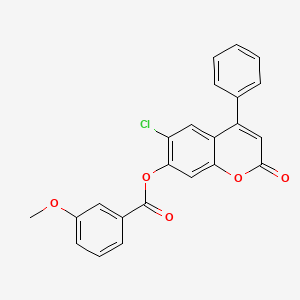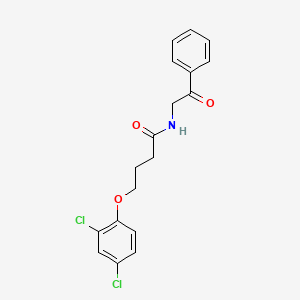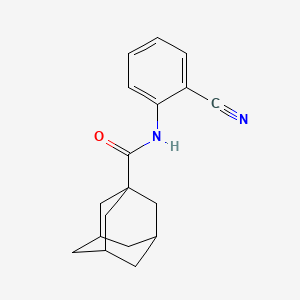
4-(4-CYCLOHEXYLPIPERAZINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE
Descripción general
Descripción
4-(4-CYCLOHEXYLPIPERAZINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinoline core substituted with a pyridine ring and a cyclohexylpiperazine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CYCLOHEXYLPIPERAZINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.
Substitution with Pyridine Ring: The pyridine ring is introduced via a nucleophilic aromatic substitution reaction, where a halogenated quinoline derivative reacts with a pyridine nucleophile.
Introduction of Cyclohexylpiperazine Moiety: The final step involves the coupling of the cyclohexylpiperazine moiety to the quinoline core through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-CYCLOHEXYLPIPERAZINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace halogen substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), Ammonia (NH₃)
Major Products
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Substituted pyridine derivatives
Aplicaciones Científicas De Investigación
4-(4-CYCLOHEXYLPIPERAZINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-CYCLOHEXYLPIPERAZINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to anti-cancer effects. Additionally, it can interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-CYCLOHEXYLPIPERAZINE-1-CARBONYL)-1-[(PYRIDIN-4-YL)METHYL]PYRROLIDIN-2-ONE
- THIOPYRANO[3,4-C]QUINOLINE-9-CARBOXAMIDE DERIVATIVES
Uniqueness
4-(4-CYCLOHEXYLPIPERAZINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets, leading to improved therapeutic efficacy. Its structural features also allow for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(6-methyl-2-pyridin-4-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O/c1-19-7-8-24-22(17-19)23(18-25(28-24)20-9-11-27-12-10-20)26(31)30-15-13-29(14-16-30)21-5-3-2-4-6-21/h7-12,17-18,21H,2-6,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIUACNKTBJQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C4CCCCC4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-({[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLPROPANAMIDE](/img/structure/B4537473.png)
![N-(3-CHLORO-4-FLUOROPHENYL)-N-[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]AMINE](/img/structure/B4537480.png)
![2-[(5-butyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B4537486.png)
![4-[(cyclopentylamino)methyl]benzoic acid hydrochloride](/img/structure/B4537487.png)
![3-METHYL-4-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}CARBAMOYL)BUTANOIC ACID](/img/structure/B4537494.png)

![ethyl 4-[5-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-furyl]benzoate](/img/structure/B4537509.png)
![2-Chloro-5-[(4-methoxycarbonylphenyl)sulfamoyl]benzoic acid](/img/structure/B4537512.png)
![N-[4-(4-morpholinyl)phenyl]-3-(2-thienyl)acrylamide](/img/structure/B4537519.png)
![2-AMINO-4-(4-METHYLPHENYL)-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLODODECA[B]PYRIDINE-3-CARBONITRILE](/img/structure/B4537551.png)
![3-(4-ethoxyphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4537559.png)
